![molecular formula C10H13ClN2Si B14319465 4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine CAS No. 111079-23-3](/img/structure/B14319465.png)
4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine is a chemical compound with the molecular formula C10H13ClN2Si. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of the trimethylsilyl group and the ethynyl linkage in its structure makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine typically involves the reaction of 4-chloro-6-methylpyrimidine with trimethylsilylacetylene under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: The trimethylsilyl group can be removed to form a terminal alkyne, which can then participate in coupling reactions like the Sonogashira coupling.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Aprotic solvents like DMF and dichloromethane.
Major Products Formed
Substituted Pyrimidines: Products formed by substitution of the chlorine atom.
Coupled Products: Products formed by coupling reactions involving the terminal alkyne.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can be removed to generate a terminal alkyne, which can then undergo further reactions. The chlorine atom can be substituted by nucleophiles, leading to the formation of diverse derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-5-ethynylpyrimidine
- 6-Methyl-5-ethynylpyrimidine
- 4-Chloro-6-methylpyrimidine
Uniqueness
4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine is unique due to the presence of both the trimethylsilyl group and the ethynyl linkage. This combination provides it with distinct reactivity and makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
111079-23-3 |
|---|---|
Molekularformel |
C10H13ClN2Si |
Molekulargewicht |
224.76 g/mol |
IUPAC-Name |
2-(4-chloro-6-methylpyrimidin-5-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H13ClN2Si/c1-8-9(5-6-14(2,3)4)10(11)13-7-12-8/h7H,1-4H3 |
InChI-Schlüssel |
BUJZPCOBAYTLEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=N1)Cl)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


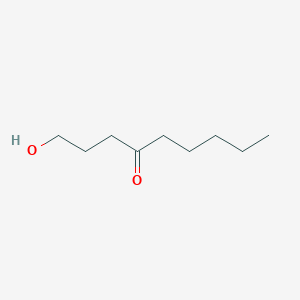
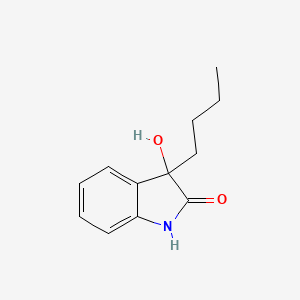
![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)
![Pyridine, 2-[[(4-methylphenyl)methyl]thio]-](/img/structure/B14319413.png)
![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
arsanium bromide](/img/structure/B14319428.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)
![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
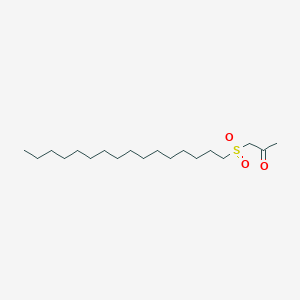
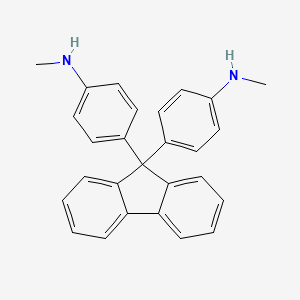
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)
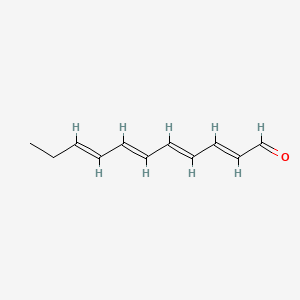
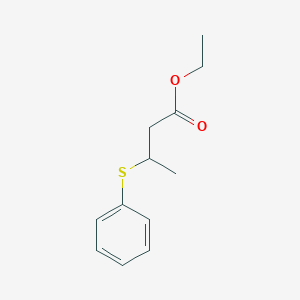
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
